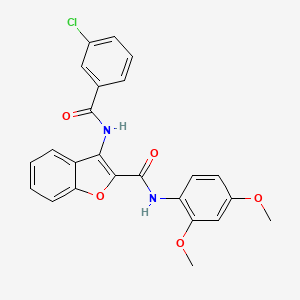

3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Description

3-(3-Chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative featuring a 3-chlorobenzamido substituent at the 3-position of the benzofuran core and a 2,4-dimethoxyphenyl group attached via the carboxamide moiety. The benzofuran scaffold is known for its metabolic stability and ability to engage in π-π interactions, making it a common pharmacophore in drug discovery.

Properties

IUPAC Name |

3-[(3-chlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O5/c1-30-16-10-11-18(20(13-16)31-2)26-24(29)22-21(17-8-3-4-9-19(17)32-22)27-23(28)14-6-5-7-15(25)12-14/h3-13H,1-2H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHJDWAPCLLWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of Chlorobenzamido Group: The chlorobenzamido group can be introduced via amide bond formation using 3-chlorobenzoic acid and an amine derivative.

Attachment of Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the methoxy groups.

Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology

In biological research, benzofuran derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

Medicinally, compounds with benzofuran cores have shown promise in treating various diseases, including cancer and neurological disorders. This compound might be explored for its therapeutic potential.

Industry

In the industrial sector, such compounds can be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The molecular targets might include kinases, receptors, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide to other benzofuran-2-carboxamide derivatives are highlighted below. Key differences lie in substituent groups, molecular weight, and inferred physicochemical properties.

Table 1: Structural and Molecular Comparison of Benzofuran-2-carboxamide Derivatives

Key Observations:

Substituent Effects: The 3-chlorobenzamido group in the target compound differs from the 2-chloro (), 2-chloro-6-fluoro (), and 4-fluoro () analogs. The 2,4-dimethoxyphenyl group provides electron-donating methoxy substituents, contrasting with 4-(trifluoromethoxy)phenyl (, electron-withdrawing) and 3-fluorophenyl (, electronegative). Such differences may impact solubility and membrane permeability .

Molecular Weight and Bioavailability :

- All compounds fall within a narrow molecular weight range (454–474 g/mol), adhering to Lipinski’s rule of five guidelines for drug-likeness. The target compound (~468.9 g/mol) is comparable to ’s derivative (468.9 g/mol), suggesting similar pharmacokinetic profiles.

The 3-chlorobenzamido group may enhance target engagement due to chlorine’s hydrophobic and van der Waals interactions.

Biological Activity

The compound 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide an in-depth analysis of its biological activity.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

- Benzofuran Core : A fused benzene and furan ring system known for various biological activities.

- Substituents :

- Chlorobenzamido Group : Enhances lipophilicity and may influence receptor interactions.

- Dimethoxyphenyl Group : Contributes to the compound's electronic properties and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. The presence of halogen substituents, such as chlorine, has been associated with increased antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Benzofuran Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.39 mg/mL |

| Compound B | B. subtilis | 0.78 mg/mL |

| Compound C | E. coli | 1.56 mg/mL |

Anticancer Activity

Studies have shown that benzofuran derivatives can selectively target cancer cells, demonstrating lower toxicity to normal cells compared to cancerous ones. This selectivity is crucial for developing safer therapeutic agents . The compound's structure suggests it may interact with multiple cellular pathways involved in cancer progression.

Case Study: Structure-Activity Relationship (SAR)

A recent study evaluated a series of benzofuran derivatives, establishing a SAR that highlighted the importance of specific functional groups in enhancing biological activity. For instance, compounds with hydroxyl groups at strategic positions demonstrated improved anticancer efficacy .

The exact mechanism by which 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide exerts its effects is still under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with cancer cell signaling pathways.

Q & A

Basic: What are the recommended multi-step synthetic routes for 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide?

Methodological Answer:

The synthesis typically involves:

- Step 1: Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C-H arylation or coupling reactions .

- Step 2: Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides) to form an acyl chloride or active ester intermediate.

- Step 3: Sequential amidation:

- First, react with 3-chlorobenzoyl chloride to introduce the 3-chlorobenzamido group.

- Second, couple with 2,4-dimethoxyaniline under basic conditions (e.g., LiH in DMF) .

- Key Characterization: Confirm intermediate purity via HPLC and final structure via /-NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers optimize reaction yields when introducing the 2,4-dimethoxyphenyl group?

Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the amine. Evidence suggests LiH in DMF improves coupling efficiency .

- Catalysis: Explore Pd-based catalysts (e.g., Pd(OAc)) for Ullmann-type coupling, which may reduce side reactions compared to traditional methods .

- Real-Time Monitoring: Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically.

- Workflow Example: A split-plot design (as in ) can test solvent, catalyst, and temperature variables systematically.

Basic: What spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy:

- -NMR to confirm aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm and benzofuran protons at δ 7.0–8.0 ppm) .

- -NMR to verify carbonyl carbons (amide C=O at ~168–170 ppm) and quaternary carbons in the benzofuran core .

- Mass Spectrometry: HRMS (ESI-TOF) for exact mass confirmation (e.g., calculated vs. observed m/z for CHClNO).

- X-Ray Crystallography: If crystalline, single-crystal analysis resolves stereoelectronic effects and confirms substituent positioning .

Advanced: How can contradictory bioactivity data in enzyme inhibition assays be resolved?

Methodological Answer:

- Source Analysis: Check assay conditions (e.g., pH, ionic strength) that may alter compound protonation states or aggregation. For example, highlights pH-dependent activity in benzofuran derivatives.

- Orthogonal Assays: Validate results using both fluorescence-based and radiometric enzyme assays (e.g., kinase or protease targets).

- Data Normalization: Use internal controls (e.g., staurosporine for kinase inhibition) to minimize plate-to-plate variability.

- Case Study: In , a randomized block design with split-split plots reduced variability in bioactivity measurements across replicates.

Advanced: What computational strategies predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases or GPCRs). Focus on the benzofuran core and chlorobenzamido group as pharmacophores .

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and identify key residue interactions.

- QSAR Modeling: Leverage datasets from to correlate substituent electronegativity (e.g., Cl, OCH) with bioactivity using partial least squares (PLS) regression.

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions: Store at –20°C in amber vials under inert gas (N) to prevent hydrolysis of the amide bond or oxidation of the benzofuran ring .

- Stability Testing: Monitor via HPLC every 6 months; degradation products (e.g., free carboxylic acid or demethylated analogs) indicate inadequate storage .

- Lyophilization: For aqueous solubility studies, lyophilize with cryoprotectants (e.g., trehalose) to maintain integrity.

Advanced: How can researchers design SAR studies to improve this compound’s selectivity?

Methodological Answer:

- Core Modifications: Synthesize analogs with:

- Varied substituents on the benzamido group (e.g., 4-Cl vs. 3-Cl).

- Alternative heterocycles (e.g., indole instead of benzofuran) .

- Assay Prioritization: Test against panels of related targets (e.g., kinase families) using high-throughput screening (HTS).

- Data Integration: Apply machine learning (e.g., random forest classifiers) to identify structural features correlating with selectivity .

Basic: What in vitro models are suitable for preliminary toxicity profiling?

Methodological Answer:

- Hepatotoxicity: Use HepG2 cells with ATP-based viability assays (e.g., CellTiter-Glo) .

- Cardiotoxicity: Screen hERG channel inhibition via patch-clamp electrophysiology.

- CYP Inhibition: Assess interference with CYP3A4/2D6 using fluorogenic substrates.

- Reference: outlines benzofuran toxicity mechanisms linked to mitochondrial dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.